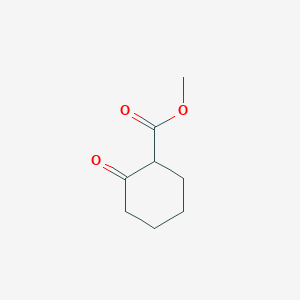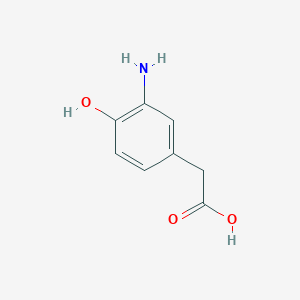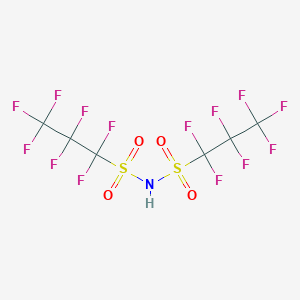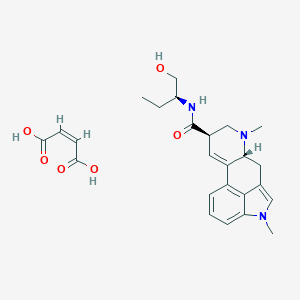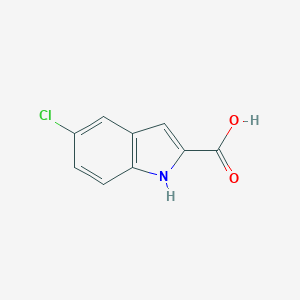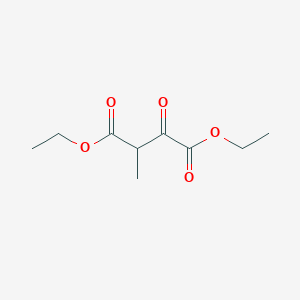
(4S)-4-Hydroxy-5-methylhex-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-Hydroxy-5-methylhex-5-en-2-one, also known as HMF (5-hydroxymethylfurfural), is a versatile chemical compound that has gained significant attention in recent years due to its various applications in scientific research. It is a naturally occurring molecule that is formed during the dehydration of sugars and is commonly found in honey, fruit juices, and baked goods. HMF has been extensively studied for its potential use in the development of new drugs, as well as its applications in food chemistry, biofuels, and materials science.
Mecanismo De Acción
(4S)-4-Hydroxy-5-methylhex-5-en-2-one has been shown to have a variety of mechanisms of action depending on the specific application. In drug development, it has been shown to inhibit the growth of cancer cells and reduce inflammation by blocking the activity of certain enzymes. In food chemistry, it acts as a flavoring agent by reacting with amino acids to form Maillard reaction products. In biofuels, it can be converted into a variety of other compounds through chemical and biological processes.
Efectos Bioquímicos Y Fisiológicos
(4S)-4-Hydroxy-5-methylhex-5-en-2-one has been shown to have a variety of biochemical and physiological effects depending on the specific application. In drug development, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In food chemistry, it acts as a flavoring agent and preservative. In biofuels, it can be converted into a variety of other compounds through chemical and biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4S)-4-Hydroxy-5-methylhex-5-en-2-one in lab experiments is its versatility. It can be used in a variety of applications, from drug development to food chemistry to materials science. Another advantage is its relatively low cost and ease of synthesis. However, one limitation is its instability, as it can degrade over time and under certain conditions. Another limitation is its potential toxicity, as high doses of (4S)-4-Hydroxy-5-methylhex-5-en-2-one have been shown to be toxic in some animal studies.
Direcciones Futuras
There are many potential future directions for research on (4S)-4-Hydroxy-5-methylhex-5-en-2-one. In drug development, researchers are exploring its potential use in the treatment of cancer, inflammation, and other diseases. In food chemistry, researchers are investigating its use as a natural flavoring agent and preservative. In biofuels, researchers are exploring its potential as a building block for the synthesis of new materials. Overall, (4S)-4-Hydroxy-5-methylhex-5-en-2-one is a promising molecule with many potential applications in scientific research.
Métodos De Síntesis
(4S)-4-Hydroxy-5-methylhex-5-en-2-one can be synthesized through the acid-catalyzed dehydration of hexoses, such as fructose and glucose. The process involves heating the hexose in the presence of an acid catalyst, such as sulfuric acid, at high temperatures. The resulting product is a yellow to brown crystalline solid with a characteristic odor.
Aplicaciones Científicas De Investigación
(4S)-4-Hydroxy-5-methylhex-5-en-2-one has been extensively studied for its potential use in the development of new drugs. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. (4S)-4-Hydroxy-5-methylhex-5-en-2-one has also been studied for its potential use as a precursor in the synthesis of pharmaceuticals and other bioactive compounds. In addition, (4S)-4-Hydroxy-5-methylhex-5-en-2-one has applications in food chemistry, where it is used as a flavoring agent and preservative. It is also being studied for its potential use in the production of biofuels and as a building block for the synthesis of new materials.
Propiedades
Número CAS |
142896-45-5 |
|---|---|
Nombre del producto |
(4S)-4-Hydroxy-5-methylhex-5-en-2-one |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(4S)-4-hydroxy-5-methylhex-5-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h7,9H,1,4H2,2-3H3/t7-/m0/s1 |
Clave InChI |
LKGOBWHJXOZFIA-ZETCQYMHSA-N |
SMILES isomérico |
CC(=C)[C@H](CC(=O)C)O |
SMILES |
CC(=C)C(CC(=O)C)O |
SMILES canónico |
CC(=C)C(CC(=O)C)O |
Sinónimos |
5-Hexen-2-one, 4-hydroxy-5-methyl-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



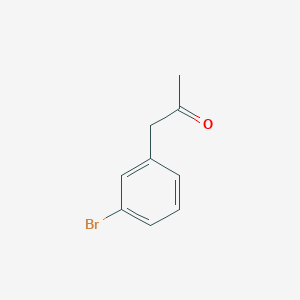

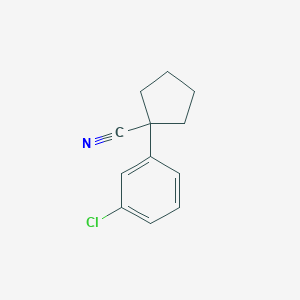
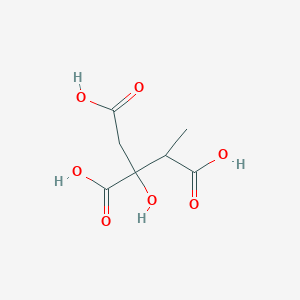
![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)
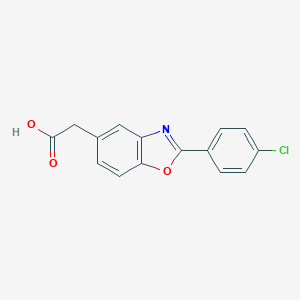
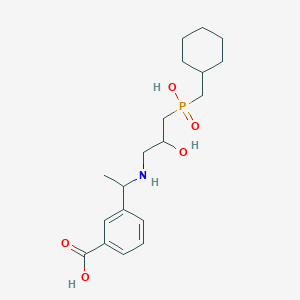
![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)
